

# Gadopiclenol: A Technical Deep Dive into Reducing Gadolinium Exposure in MRI

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## Compound of Interest

Compound Name: *Gadopiclenol*

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The advent of **gadopiclenol** marks a significant advancement in the field of gadolinium-based contrast agents (GBCAs), offering the potential to substantially reduce patient exposure to gadolinium without compromising diagnostic efficacy. This technical guide provides a comprehensive overview of **gadopiclenol**, focusing on its physicochemical properties, pharmacokinetic profile, and the pivotal clinical evidence that supports its dose-sparing capabilities.

## Core Principles: High Relaxivity and Macrocyclic Stability

**Gadopiclenol**'s innovative design centers on two key features: high relaxivity and a macrocyclic chelate structure. The high relaxivity of **gadopiclenol**, approximately twice that of standard GBCAs, allows for comparable or even superior contrast enhancement at a reduced dose.[1][2] This heightened efficiency is a critical step forward in mitigating concerns associated with gadolinium retention in the body.[3]

The macrocyclic structure of **gadopiclenol** ensures high kinetic and thermodynamic stability, minimizing the release of free gadolinium ions, which are known to be toxic.[4] This structural integrity is a crucial safety feature, particularly for patients requiring repeated contrast-enhanced examinations.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **gadopiclenol** in comparison to other commonly used GBCAs.

Table 1: Physicochemical and Pharmacokinetic Properties

Parameter	Gadopiclenol	Gadobutrol	Gadoterate Meglumine	Gadobenate Dimeglumine
Structure Type	Macrocyclic	Macrocyclic	Macrocyclic	Linear (with some protein binding)
Recommended Dose	0.05 mmol/kg[5][6]	0.1 mmol/kg	0.1 mmol/kg	0.1 mmol/kg
r1 Relaxivity (in human serum at 1.5T)	~12.8 mM <sup>-1</sup> s <sup>-1</sup> (at 1.41T)[7]	~5.2 mM <sup>-1</sup> s <sup>-1</sup>	~3.6 mM <sup>-1</sup> s <sup>-1</sup>	~6.3 mM <sup>-1</sup> s <sup>-1</sup>
Plasma Elimination Half-life (t <sub>1/2</sub> )	1.5 - 2.0 hours[8][9]	~1.7 hours	~1.6 hours	~1.2 hours
Excretion	>98% renal (unchanged) within 48 hours[5][7]	>95% renal (unchanged)	>95% renal (unchanged)	Primarily renal
Protein Binding	No[4]	No	No	Yes (transient)

Table 2: Comparative Efficacy in Clinical Trials (PICTURE & PROMISE)

Clinical Trial	Indication	Gadopicleenol Dose	Comparator Dose	Primary Endpoint Outcome
PICTURE[10][11]	Central Nervous System (CNS) Lesions	0.05 mmol/kg	Gadobutrol 0.1 mmol/kg	Non-inferiority for lesion visualization criteria met.[10]
PROMISE[12][13]	Body Imaging (Head/Neck, Thorax, Abdomen, Pelvis, Musculoskeletal)	0.05 mmol/kg	Gadobutrol 0.1 mmol/kg	Non-inferiority for lesion visualization parameters met. [13]

## Experimental Protocols of Key Clinical Trials

The PICTURE and PROMISE trials were pivotal in establishing the efficacy and safety of a reduced dose of **gadopicleenol**. Both were designed as prospective, multicenter, double-blind, randomized, intra-individual crossover studies.

### PICTURE Trial (CNS Imaging)

- Objective: To demonstrate the non-inferiority of **gadopicleenol** (0.05 mmol/kg) to gadobutrol (0.1 mmol/kg) for the visualization of CNS lesions.[11]
- Study Population: 256 adult patients with known or highly suspected CNS lesions.[10]
- Methodology:
  - Patients underwent two separate MRI examinations within a 2 to 14-day window to allow for contrast agent washout.[11]
  - In a randomized order, each patient received an intravenous injection of **gadopicleenol** (0.05 mmol/kg) for one MRI and gadobutrol (0.1 mmol/kg) for the other.
  - Unenhanced and contrast-enhanced MRI scans were acquired during each session.

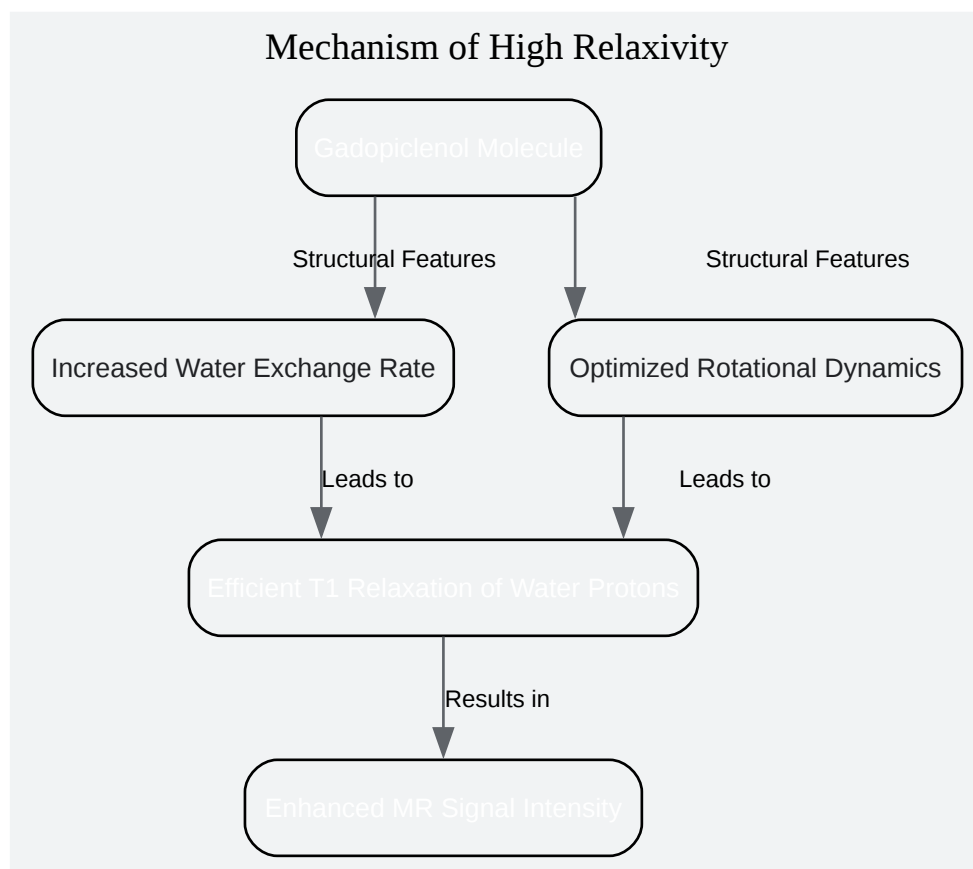
- Three blinded, independent readers evaluated the images for three lesion visualization criteria: lesion border delineation, internal morphology, and contrast enhancement.[14]
- Endpoints:
  - Primary: Non-inferiority of **gadopiclenol** to gadobutrol for the three lesion visualization criteria.
  - Secondary: Superiority of contrast-enhanced MRI with **gadopiclenol** over unenhanced MRI.

## PROMISE Trial (Body Imaging)

- Objective: To assess the non-inferiority of **gadopiclenol** (0.05 mmol/kg) compared to gadobutrol (0.1 mmol/kg) for lesion visualization in various body regions.[15]
- Study Population: 273 adult patients referred for contrast-enhanced MRI of the head and neck, thorax, abdomen, pelvis, or musculoskeletal system.[13]
- Methodology:
  - Similar to the PICTURE trial, patients underwent two separate MRI examinations with a crossover design.
  - Patients were randomly assigned to receive either **gadopiclenol** (0.05 mmol/kg) followed by gadobutrol (0.1 mmol/kg) in the second examination, or vice versa.
  - Blinded readers, with expertise in the respective body regions, evaluated the images based on border delineation, internal morphology, and visual contrast enhancement.[13]
- Endpoints:
  - Primary: To establish the non-inferiority of **gadopiclenol** at half the dose of gadobutrol for the specified visualization parameters.
  - Secondary: To demonstrate the superiority of **gadopiclenol**-enhanced imaging over unenhanced images.

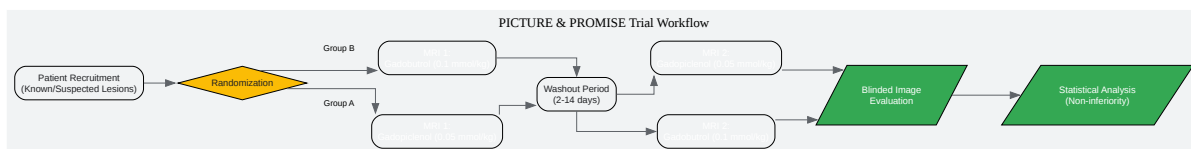
## Visualizing the Core Concepts

The following diagrams illustrate the fundamental principles and workflows discussed in this guide.



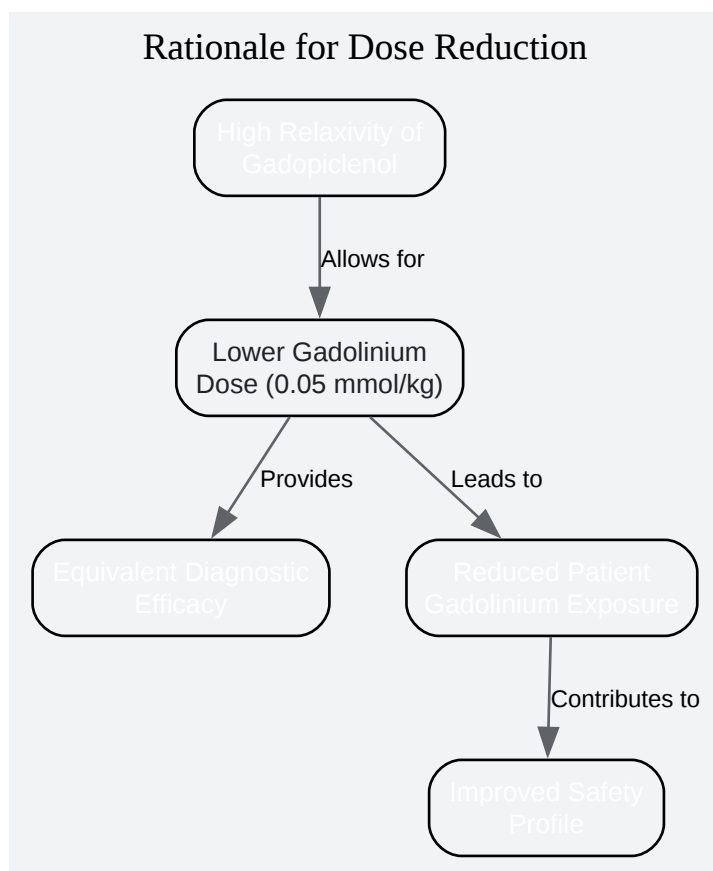
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Caption: The molecular structure of **gadopichlenol** promotes efficient T1 relaxation, leading to enhanced MRI signal.



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Caption: Crossover design of the PICTURE and PROMISE clinical trials comparing **gadopichlenol** and gadobutrol.



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